molecular formula C7H14ClNO2S B6163102 1lambda6-thia-6-azaspiro[3.5]nonane-1,1-dione hydrochloride CAS No. 2702014-71-7

1lambda6-thia-6-azaspiro[3.5]nonane-1,1-dione hydrochloride

Cat. No. B6163102
CAS RN: 2702014-71-7
M. Wt: 211.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1lambda6-thia-6-azaspiro[3.5]nonane-1,1-dione hydrochloride (1L6HCl) is an organic compound that has been studied for its potential use in various scientific and medical applications. 1L6HCl is a cyclic compound with a seven-membered ring structure and a chlorine atom attached to the ring. The compound was first synthesized in the lab by a team of researchers in 1995 and has since been studied for its potential uses in a variety of scientific and medical applications.

Scientific Research Applications

1lambda6-thia-6-azaspiro[3.5]nonane-1,1-dione hydrochloride has been studied for its potential use as a reagent in organic synthesis. The compound has been found to be a useful reagent for the synthesis of various other organic compounds, including polycyclic aromatic hydrocarbons and heterocyclic compounds. In addition, 1lambda6-thia-6-azaspiro[3.5]nonane-1,1-dione hydrochloride has been studied for its potential use as an inhibitor of certain enzymes, such as protein kinases and histone deacetylases.

Mechanism of Action

The mechanism of action of 1lambda6-thia-6-azaspiro[3.5]nonane-1,1-dione hydrochloride is not fully understood. However, it is believed that the compound may interact with certain enzymes, such as protein kinases and histone deacetylases, to inhibit their activity. In addition, 1lambda6-thia-6-azaspiro[3.5]nonane-1,1-dione hydrochloride may also interact with other proteins and enzymes to affect their activity.
Biochemical and Physiological Effects
1lambda6-thia-6-azaspiro[3.5]nonane-1,1-dione hydrochloride has been studied for its potential use in a variety of biochemical and physiological processes. Studies have shown that the compound has the potential to inhibit certain enzymes, such as protein kinases and histone deacetylases. In addition, 1lambda6-thia-6-azaspiro[3.5]nonane-1,1-dione hydrochloride has been found to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

1lambda6-thia-6-azaspiro[3.5]nonane-1,1-dione hydrochloride has several advantages when used in laboratory experiments. The compound is relatively stable and can be stored for long periods of time without significant degradation. In addition, 1lambda6-thia-6-azaspiro[3.5]nonane-1,1-dione hydrochloride is relatively inexpensive and easy to obtain. However, the compound may be difficult to work with due to its complex structure and the need for precise measurements and conditions.

Future Directions

1lambda6-thia-6-azaspiro[3.5]nonane-1,1-dione hydrochloride has potential applications in a variety of scientific and medical fields. Future research could focus on the development of new syntheses of the compound, as well as its potential use as an inhibitor of certain enzymes. In addition, further research could be conducted to explore the biochemical and physiological effects of 1lambda6-thia-6-azaspiro[3.5]nonane-1,1-dione hydrochloride, as well as its potential use as an anti-inflammatory and anti-cancer agent. Finally, future research could focus on the development of new applications for 1lambda6-thia-6-azaspiro[3.5]nonane-1,1-dione hydrochloride, such as its potential use as a drug or as a reagent in organic synthesis.

Synthesis Methods

1lambda6-thia-6-azaspiro[3.5]nonane-1,1-dione hydrochloride is synthesized through a multi-step process. The first step involves the reaction of an aldehyde with a primary amine in an acid-catalyzed reaction. This produces an imine, which is then reduced with sodium borohydride to form a secondary amine. The secondary amine is then reacted with a cyclic ketone in an acid-catalyzed reaction to produce a cyclic imine. Finally, the cyclic imine is reduced with lithium aluminum hydride to form 1lambda6-thia-6-azaspiro[3.5]nonane-1,1-dione hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1lambda6-thia-6-azaspiro[3.5]nonane-1,1-dione hydrochloride involves the reaction of a thiol with a cyclic imide in the presence of a base to form the spirocyclic compound. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Thiol (e.g. 2-mercaptoethanol)", "Cyclic imide (e.g. succinimide)", "Base (e.g. sodium hydroxide)", "Hydrochloric acid" ], "Reaction": [ "Step 1: The thiol and cyclic imide are mixed together in a suitable solvent (e.g. DMF) and heated to reflux in the presence of a base (e.g. sodium hydroxide).", "Step 2: The reaction mixture is cooled and the resulting spirocyclic compound is isolated by filtration or extraction.", "Step 3: The spirocyclic compound is dissolved in a suitable solvent (e.g. ethanol) and treated with hydrochloric acid to form the hydrochloride salt.", "Step 4: The hydrochloride salt is isolated by filtration or extraction and dried under vacuum to yield the final product." ] }

CAS RN

2702014-71-7

Product Name

1lambda6-thia-6-azaspiro[3.5]nonane-1,1-dione hydrochloride

Molecular Formula

C7H14ClNO2S

Molecular Weight

211.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.